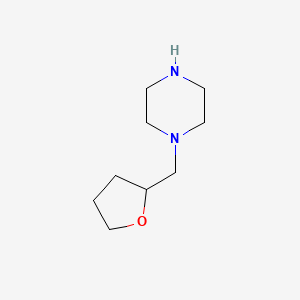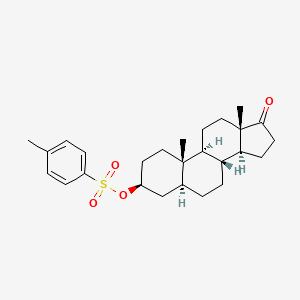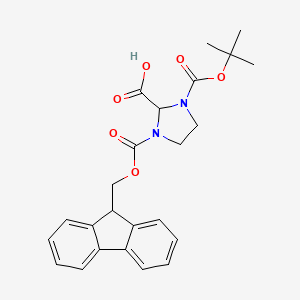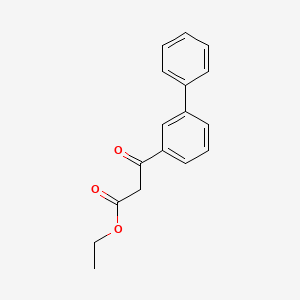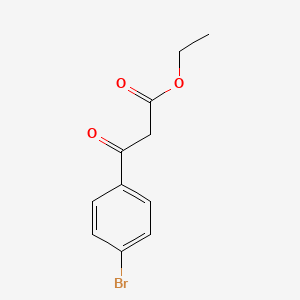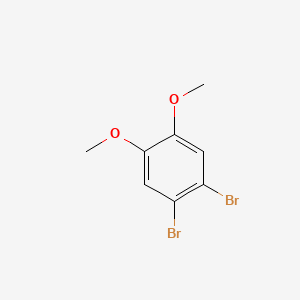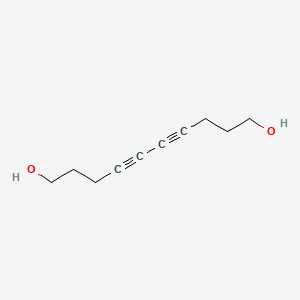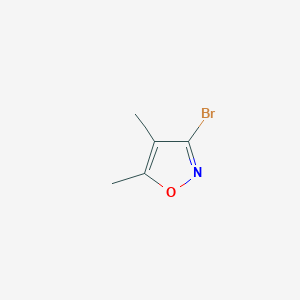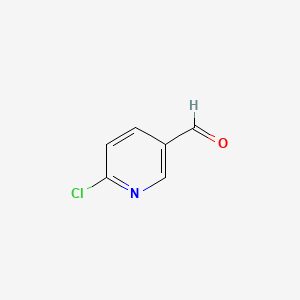
1-Eth-1-ynyl-4-(pentyloxy)benzene
Vue d'ensemble
Description
“1-Eth-1-ynyl-4-(pentyloxy)benzene” is also known as “4-N-PENTYLPHENYLACETYLENE” or "1-Ethynyl-4-pentyloxybenzene" . It is used as an intermediate in the synthesis of new acid ceramidase-targeted acyclic 5-alkynyl and 5-heteroaryl uracil nucleosides .
Synthesis Analysis
The synthesis of “1-Eth-1-ynyl-4-(pentyloxy)benzene” can be achieved from "1-Bromopentane" . Another synthesis method involves the use of "trimethyl ((4-pentylphenyl)ethynyl)silane" .Molecular Structure Analysis
The molecular formula of “1-Eth-1-ynyl-4-(pentyloxy)benzene” is C13H16O . The molecular weight is 188.27 .Physical And Chemical Properties Analysis
“1-Eth-1-ynyl-4-(pentyloxy)benzene” is a colorless to light yellow liquid . It has a boiling point of 113-115°C/2mm and a predicted density of 0.96±0.1 g/cm3 . The refractive index is 1.527 .Applications De Recherche Scientifique
Synthesis of Complex Molecules : The compound has been used in the synthesis of various complex molecules. For instance, it plays a role in the synthesis of 1-[(triisopropylsilyl)ethynyl]-1λ3,2-benziodoxol-3(1H)-one, which is further used for direct alkynylation of indole, 2-hexylthiophene, or N,N-dibenzylaniline (Brand & Waser, 2012).
Electrochemical Applications : In electrochemical cells, such as in polymer light-emitting electrochemical cells (LEC), derivatives of this compound have been used as ion carriers and redox shuttles (Yang et al., 2001).
Formation of Porous Structures : The compound contributes to the formation of porous structures in molecular variants of certain symmetric benzene derivatives. This application is crucial for creating materials with variable pore sizes and chemical functionalities (Kiang et al., 1999).
Catalysis in Chemical Reactions : It has been involved in catalysis, particularly in alkoxycarbonylation of alkenes. This process is significant in industrial processes and homogeneous catalysis (Dong et al., 2017).
Organic Synthesis : The compound finds its use in the field of organic synthesis, like in the intramolecular chain hydrosilylation of alkynylphenylsilanes, which is a critical reaction in the synthesis of various organic compounds (Arii et al., 2016).
Polymerization Reactions : It is utilized in polymerization reactions, such as in the synthesis of bis[2-(4',4"-diheptyloxyphenyl)ethynyl]benzene, indicating its importance in the creation of new polymeric materials (Pugh & Percec, 1990).
Photoreaction Studies : In photoreaction studies, derivatives of this compound have been used to understand novel intramolecular photoproducts and cycloaddition processes, contributing to the field of photochemistry (Park, 2001).
Thin-Film Transistors : Utilized in the fabrication of ultrathin films for organic thin-film transistors (OTFTs), enhancing the development of sensitive and selective gas sensors (Meng et al., 2014).
Safety And Hazards
This compound is labeled with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety statements include S24/25 (Avoid contact with skin and eyes) . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Propriétés
IUPAC Name |
1-ethynyl-4-pentoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSWQHOPSDCVMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379395 | |
| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Eth-1-ynyl-4-(pentyloxy)benzene | |
CAS RN |
79887-16-4 | |
| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





